![molecular formula C14H23N5O B12898203 Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]- CAS No. 824431-19-8](/img/structure/B12898203.png)
Ethanol, 2-[bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol typically involves the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 2-aminoethanol in the presence of sodium carbonate. The reaction is carried out in acetonitrile under reflux conditions for about six hours. The resulting mixture is then filtered to remove solid materials, and the filtrate is concentrated under reduced pressure. The residue is purified using an alumina column with a mixture of dichloromethane and ethanol as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Halogenated pyrazoles, substituted pyrazoles
Wissenschaftliche Forschungsanwendungen
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol involves its interaction with specific molecular targets and pathways. As a ligand, it can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, its derivatives may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(pyrazolyl)methanes: These compounds share a similar pyrazole-based structure and are used in coordination chemistry and as ligands.
3,5-Dimethyl-1H-pyrazol-4-amine: This compound has a similar pyrazole core and is used in the synthesis of various organic molecules.
Uniqueness
2-(Bis((1,5-dimethyl-1H-pyrazol-3-yl)methyl)amino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
824431-19-8 |
|---|---|
Molekularformel |
C14H23N5O |
Molekulargewicht |
277.37 g/mol |
IUPAC-Name |
2-[bis[(1,5-dimethylpyrazol-3-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C14H23N5O/c1-11-7-13(15-17(11)3)9-19(5-6-20)10-14-8-12(2)18(4)16-14/h7-8,20H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
OMKSTRPFHOHDTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN1C)CN(CCO)CC2=NN(C(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]glycine](/img/structure/B12898128.png)
![Ethyl (8-((4-(N,N-diethylsulfamoyl)phenethyl)amino)-3-methylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B12898129.png)
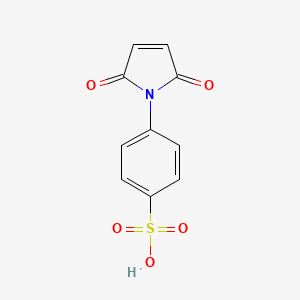

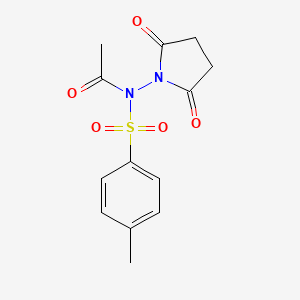
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
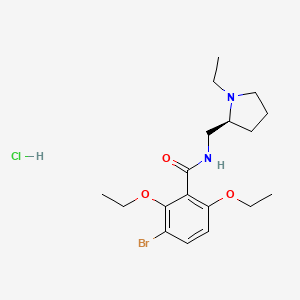
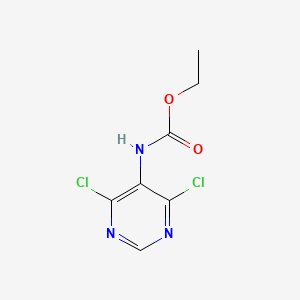
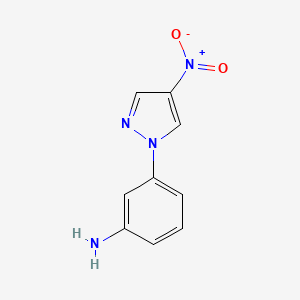
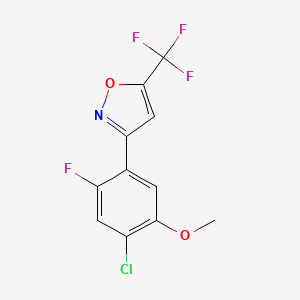
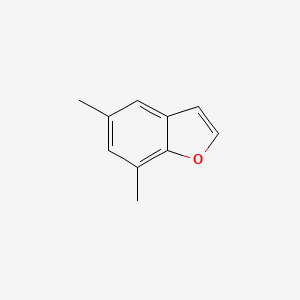
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)


